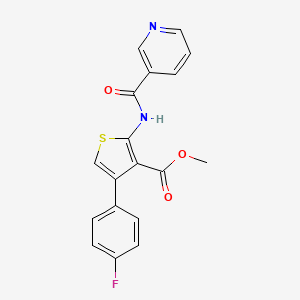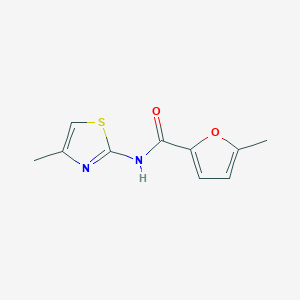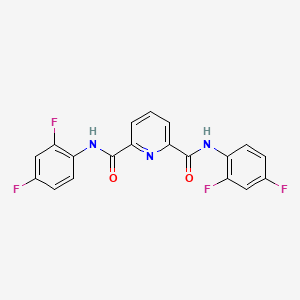![molecular formula C15H18ClN3O2 B4036679 2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4036679.png)
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.1087545 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of compounds with structures similar to "2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide" and their biological activities. For instance, the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives were investigated, identifying compounds with significant anticonvulsant effects against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)[https://consensus.app/papers/synthesis-activity-omega1h1imidazolylnphenylalkanoic-aktürk/69d1d32e4d7d5243a7b8061348714d18/?utm_source=chatgpt].
Metabolism and Comparative Studies
Research on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has been conducted to understand the metabolic pathways and potential toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt].
Antagonistic Properties
Compounds with structures similar to "this compound" have been evaluated for their antagonistic properties. For example, a series of (phenoxyalkyl)imidazoles were synthesized and tested for H3-receptor histamine antagonism, showing promising results for the development of new drugs (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996)[https://consensus.app/papers/series-phenoxyalkylimidazoles-h3receptor-histamine-ganellin/42e9c36100785ee0a81dd96519132dc0/?utm_source=chatgpt].
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their hydrogen bonding effects on the self-assembly process and their antioxidant activity. These studies provide insights into the structural and functional versatility of compounds related to "this compound" (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].
Antimicrobial Evaluation
The antimicrobial evaluation of novel imines and thiazolidinones derived from similar compounds has been conducted, highlighting the potential for developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009)[https://consensus.app/papers/synthesis-characterization-evaluation-novel-imines-fuloria/cf9ef135a84d534ca1c1f77e2efefc9b/?utm_source=chatgpt].
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-12-9-13(16)3-4-14(12)21-10-15(20)18-5-2-7-19-8-6-17-11-19/h3-4,6,8-9,11H,2,5,7,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSULEQRSSMLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-nitrophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4036623.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4036630.png)

![3-({[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4036653.png)

![6-({4-[(acetylamino)sulfonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4036669.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B4036670.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4036671.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide](/img/structure/B4036682.png)

![1,1'-(1,2-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B4036700.png)
![6-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4036707.png)
